molecular formula C6H8F3NO3 B1330518 2-Methyl-2-(trifluoroacetamido)propanoic acid CAS No. 2707-93-9

2-Methyl-2-(trifluoroacetamido)propanoic acid

Cat. No.: B1330518
CAS No.: 2707-93-9
M. Wt: 199.13 g/mol
InChI Key: HJBCAOHCOZDCCY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(trifluoroacetamido)propanoic acid typically involves the reaction of 2-methylpropanoic acid with trifluoroacetic anhydride in the presence of a base such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-methylpropanoic acid+trifluoroacetic anhydride2-Methyl-2-(trifluoroacetamido)propanoic acid\text{2-methylpropanoic acid} + \text{trifluoroacetic anhydride} \rightarrow \text{this compound} 2-methylpropanoic acid+trifluoroacetic anhydride→2-Methyl-2-(trifluoroacetamido)propanoic acid

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and the product is typically purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(trifluoroacetamido)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the trifluoroacetamido group to an amine group.

    Substitution: The trifluoroacetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in amines .

Mechanism of Action

The mechanism of action of 2-Methyl-2-(trifluoroacetamido)propanoic acid involves its incorporation into peptides and proteins, where it can influence their structure and function. The trifluoroacetamido group can interact with various molecular targets and pathways, affecting the overall activity of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2-(trifluoroacetamido)propanoic acid is unique due to its specific trifluoroacetamido group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring fluorinated compounds .

Properties

IUPAC Name

2-methyl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3NO3/c1-5(2,4(12)13)10-3(11)6(7,8)9/h1-2H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJBCAOHCOZDCCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10307557
Record name 2-trifluoroacetylamino-isobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10307557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2707-93-9
Record name NSC192721
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=192721
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-trifluoroacetylamino-isobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10307557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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